2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Description
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H9ClN4O2S2 and its molecular weight is 352.81. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anti-Enzymatic Potential
Compounds similar to 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide have shown notable antibacterial and anti-enzymatic properties. For instance, a study synthesized derivatives of this compound and evaluated their antibacterial and anti-enzymatic potential, observing good inhibitory effects on gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).
Enzyme Inhibition
Another research focused on synthesizing derivatives of 1,3,4-oxadiazole, including variants similar to the compound . These were screened against enzymes like acetylcholinesterase (AChE) and lipoxygenase (LOX), with findings indicating relative activity against acetyl cholinesterase (Rehman et al., 2013).
Hemolytic and Thrombolytic Activities
A study synthesized derivatives of 1,3,4-oxadiazole and evaluated them for antibacterial, hemolytic, and thrombolytic activities. The results showed low toxicity and good thrombolytic activity, suggesting potential clinical applications in cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Antimicrobial and Hemolytic Agents
The synthesis of N-substituted derivatives of 1,3,4-Oxadiazol compounds, related to the compound , displayed antimicrobial and hemolytic activities. These compounds showed variable activity against selected microbial species with less toxicity, indicating potential for biological applications (Rehman et al., 2016).
Molecular Docking and Biological Evaluation
Derivatives of 1,3,4-oxadiazole underwent molecular docking and biological evaluation for their binding affinity and potential biological actions. This study highlighted the importance of structure-activity relationships in developing effective antimicrobial and therapeutic agents (Fathima et al., 2021).
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S2/c14-9-3-1-8(2-4-9)11-17-18-13(20-11)22-7-10(19)16-12-15-5-6-21-12/h1-6H,7H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJVIMAGQKHVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.